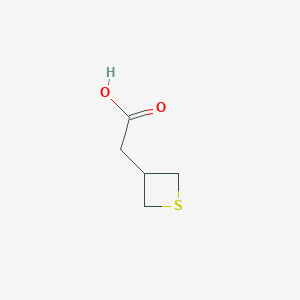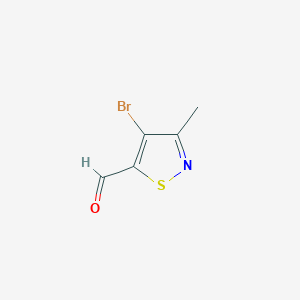
3-(5-Bromo-2-fluorophenoxy)azetidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines, including “3-(5-Bromo-2-fluorophenoxy)azetidine”, is an important area of research due to their ubiquity in natural products and importance in medicinal chemistry . A method has been reported for the synthesis of azetidines via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .Molecular Structure Analysis
The molecular structure of “3-(5-Bromo-2-fluorophenoxy)azetidine” consists of a four-membered azetidine ring with a bromo-fluorophenoxy group attached .Chemical Reactions Analysis
Azetidines are known for their reactivity and are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Bromo-2-fluorophenoxy)azetidine” such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Stereoselective Synthesis
A study by Mollet et al. (2011) explored the stereoselective preparation of various 4-substituted piperidines using mesyloxyethylazetidines, related to azetidine derivatives. This approach offers an alternative for synthesizing disubstituted piperidines, which are valuable in medicinal chemistry (Mollet et al., 2011).
Synthesis of New Antibiotics
Research by Ikee et al. (2008) demonstrated the synthesis of 3-sulfenylazetidine derivatives, which were then incorporated into quinolone antibiotics. Some of these antibiotics showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (Ikee et al., 2008).
Novel Functionalized Azetidines
A study by Stankovic et al. (2013) presented the synthesis of various 3-substituted ethylazetidines using 3-bromo-3-ethylazetidines. This process led to the creation of spirocyclic azetidine building blocks, illustrating the versatility of azetidine derivatives in synthetic chemistry (Stankovic et al., 2013).
Ion Transport in Plant Physiology
Pitman et al. (1977) studied the effect of azetidine-2-carboxylic acid on ion transport in barley roots. This research provides insight into the relationship between protein synthesis and ion transport in plants, highlighting the biological significance of azetidine derivatives (Pitman et al., 1977).
Dopaminergic Antagonist Evaluation
Metkar et al. (2013) evaluated azetidine derivatives as dopaminergic antagonists. This study is important in understanding the potential therapeutic applications of azetidine derivatives in neuropharmacology (Metkar et al., 2013).
Antiviral Drug Development
Research by Kumar et al. (1994) explored the synthesis of 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidines as potential anti-AIDS drugs. This work demonstrates the potential use of azetidine derivatives in developing treatments for HIV (Kumar et al., 1994).
Propriétés
IUPAC Name |
3-(5-bromo-2-fluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYLQLBQNGYORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-fluorophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)
![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)
amine](/img/structure/B1406164.png)
![N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1406165.png)
![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1406166.png)



